REACTION_CXSMILES
|
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[NH2:17][C:18]1[O:22][N:21]=[C:20]([CH3:23])[C:19]=1[CH3:24]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[CH3:23][C:20]1[C:19]([CH3:24])=[C:18]([NH:17][S:7]([C:4]2[CH:5]=[CH:6][C:1]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:2][CH:3]=2)(=[O:9])=[O:8])[O:22][N:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NO1)C)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Pyridine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N HCl (2×25 ml), brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left an oily residue that,
|
Type
|
CUSTOM
|
Details
|
after purification by column chromatography over silica gel (1% methanol in chloroform as eluent)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1C)NS(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |